

Gentiournoside D chemical structure and properties

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Gentiournoside D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentiournoside D is a naturally occurring iridoid glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure and known properties of **Gentiournoside D**. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. While comprehensive experimental data for **Gentiournoside D** is not extensively available in publicly accessible literature, this document consolidates the existing information and outlines standard experimental protocols for its further investigation.

Chemical Structure and Properties

Gentiournoside D possesses a complex molecular architecture characteristic of secoiridoid glycosides. Its structure is defined by a central monoterpenoid core linked to a glucose moiety and substituted with a dihydroxybenzoyl group.

Table 1: Chemical and Physical Properties of Gentiournoside D



Property	Value	Source
CAS Number	157722-21-9	[1]
Molecular Formula	C23H28O13	[1]
Molecular Weight	512.46 g/mol	[1]
IUPAC Name	(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid	[1]
Appearance	Powder	-
Purity	≥98%	[1]
Melting Point	Not reported in publicly available literature.	-
Solubility	Not reported in publicly available literature. Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.	-

Spectroscopic Data

Detailed experimental spectroscopic data for **Gentiournoside D**, including ¹H and ¹³C NMR, are not readily available in the reviewed literature. The following sections outline the standard protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Experimental Protocol for ¹H and ¹³C NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of **Gentiournoside D** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
- Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12-16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Employ proton decoupling to simplify the spectrum.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a large number of scans due to the low natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak.
- 2D NMR Experiments: To aid in the complete structural elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

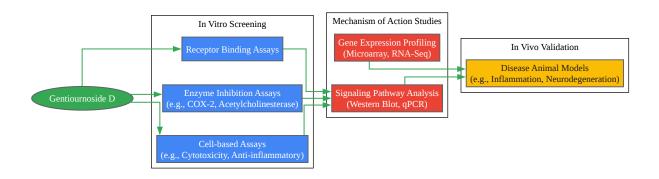


Biological Activity and Mechanism of Action

The specific biological activities and mechanism of action of **Gentiournoside D** are not well-documented in the scientific literature. However, related compounds from the Gentiana genus, such as gentiopicroside, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and neuroprotective activities. Further research is required to determine if **Gentiournoside D** shares these properties.

Proposed Experimental Workflow for Biological Activity Screening

To investigate the potential therapeutic properties of **Gentiournoside D**, a systematic screening process is recommended.



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Proposed workflow for investigating the biological activity of **Gentiournoside D**.

Isolation and Purification

While a specific protocol for the isolation of **Gentiournoside D** is not detailed in the available literature, general methods for extracting iridoid glycosides from plant material can be applied.



General Experimental Protocol for Isolation

Extraction:

- Air-dry and powder the plant material (e.g., roots or aerial parts of a Gentiana species).
- Extract the powdered material with a polar solvent such as methanol or ethanol at room temperature for an extended period or under reflux for a shorter duration.
- Concentrate the extract under reduced pressure to yield a crude extract.

Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Monitor the fractions for the presence of the target compound using Thin Layer
 Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

· Chromatographic Purification:

- Subject the fraction containing Gentiournoside D to column chromatography on silica gel,
 eluting with a gradient of chloroform-methanol or a similar solvent system.
- Further purify the resulting fractions using preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to obtain pure Gentiournoside D.

Conclusion

Gentiournoside D represents a natural product with potential for further scientific investigation. This guide has summarized the currently available chemical and structural information. Significant gaps exist in the understanding of its physical properties, spectroscopic data, and biological activities. The experimental protocols and workflows outlined herein provide a framework for researchers to systematically characterize **Gentiournoside D** and explore its therapeutic potential. Future studies are essential to fully elucidate the chemical, physical, and pharmacological profile of this intriguing iridoid glycoside.



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References

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